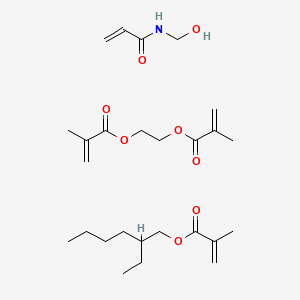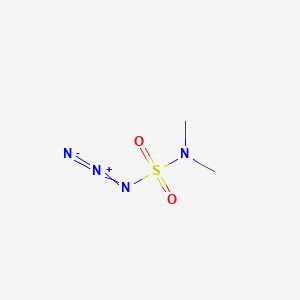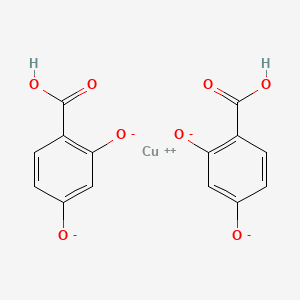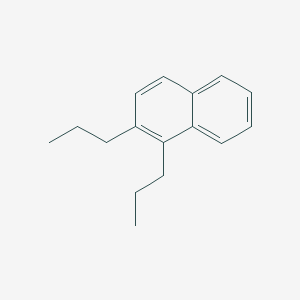
Naphthalene, dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, dipropyl- is an organic compound derived from naphthalene, where two propyl groups are attached to the naphthalene ring Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, dipropyl- typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures around 0-50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of naphthalene, dipropyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and maximize yield. The purification of the product is achieved through distillation and recrystallization techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, dipropyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Hydrogenation can convert it to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalene, dipropyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of naphthalene, dipropyl- involves its interaction with molecular targets through various pathways:
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalene, diethyl-
- Naphthalene, dimethyl-
- Naphthalene, dibutyl-
Uniqueness
Naphthalene, dipropyl- is unique due to its specific alkyl group substitution, which influences its chemical reactivity and potential applications. Compared to its analogs, it may exhibit different biological activities and industrial uses due to the distinct steric and electronic effects of the propyl groups.
Propriétés
Numéro CAS |
34568-33-7 |
|---|---|
Formule moléculaire |
C16H20 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
1,2-dipropylnaphthalene |
InChI |
InChI=1S/C16H20/c1-3-7-13-11-12-14-9-5-6-10-16(14)15(13)8-4-2/h5-6,9-12H,3-4,7-8H2,1-2H3 |
Clé InChI |
KXTWDIPAGFPHCA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C2=CC=CC=C2C=C1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


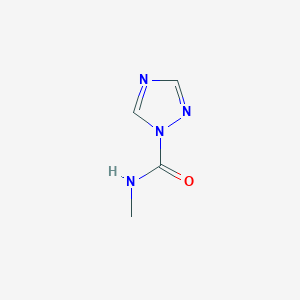
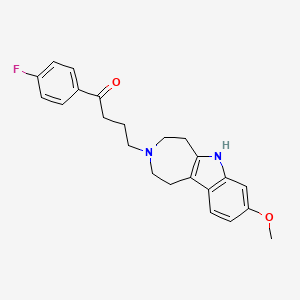
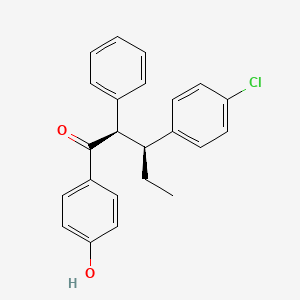

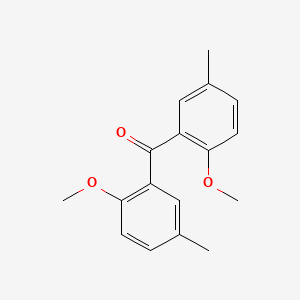
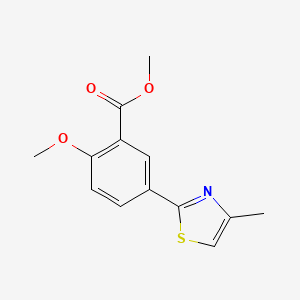
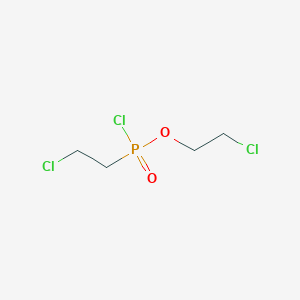
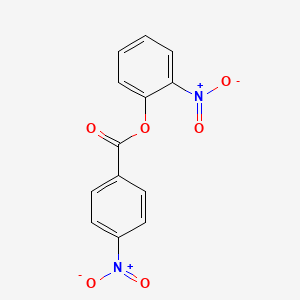
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)

